molecular formula C5H11ClF3N5 B3005259 1-(Diaminomethylidene)-2-(3,3,3-trifluoropropyl)guanidine;hydrochloride CAS No. 2253633-03-1

1-(Diaminomethylidene)-2-(3,3,3-trifluoropropyl)guanidine;hydrochloride

Cat. No.: B3005259
CAS No.: 2253633-03-1
M. Wt: 233.62
InChI Key: RKBGTQNKIQYPOB-UHFFFAOYSA-N
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Description

1-(Diaminomethylidene)-2-(3,3,3-trifluoropropyl)guanidine;hydrochloride is a synthetic compound characterized by the presence of a guanidine group and a trifluoropropyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Diaminomethylidene)-2-(3,3,3-trifluoropropyl)guanidine;hydrochloride typically involves the reaction of guanidine derivatives with trifluoropropyl-containing reagents. The reaction conditions often require controlled temperatures and the use of catalysts to facilitate the formation of the desired product.

Industrial Production Methods: On an industrial scale, the production of this compound may involve multi-step synthesis processes, including the purification and isolation of intermediates. The use of high-pressure reactors and advanced purification techniques ensures the high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 1-(Diaminomethylidene)-2-(3,3,3-trifluoropropyl)guanidine;hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into reduced forms with different chemical properties.

    Substitution: The guanidine group can participate in substitution reactions, leading to the formation of new compounds.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Substitution reactions may involve reagents like alkyl halides and acyl chlorides.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized guanidine derivatives, while substitution reactions can produce a variety of substituted guanidines.

Scientific Research Applications

1-(Diaminomethylidene)-2-(3,3,3-trifluoropropyl)guanidine;hydrochloride has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate.

    Industry: The compound is used in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-(Diaminomethylidene)-2-(3,3,3-trifluoropropyl)guanidine;hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The guanidine group can form hydrogen bonds and electrostatic interactions, influencing the activity of target molecules. The trifluoropropyl moiety may enhance the compound’s stability and bioavailability.

Comparison with Similar Compounds

    1-(Diaminomethylidene)-2-(3,3,3-trifluoropropyl)guanidine: Lacks the hydrochloride group, which may affect its solubility and reactivity.

    2-(3,3,3-Trifluoropropyl)guanidine: A simpler analog with different chemical properties and applications.

    1-(Diaminomethylidene)guanidine: A related compound with a different substituent, leading to variations in its chemical behavior.

Uniqueness: 1-(Diaminomethylidene)-2-(3,3,3-trifluoropropyl)guanidine;hydrochloride is unique due to the presence of both the guanidine and trifluoropropyl groups, which confer distinct chemical and physical properties. Its hydrochloride form enhances its solubility and stability, making it suitable for various applications.

Properties

IUPAC Name

1-(diaminomethylidene)-2-(3,3,3-trifluoropropyl)guanidine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10F3N5.ClH/c6-5(7,8)1-2-12-4(11)13-3(9)10;/h1-2H2,(H6,9,10,11,12,13);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKBGTQNKIQYPOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CN=C(N)N=C(N)N)C(F)(F)F.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11ClF3N5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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